- Discovery of the cancer cell selective dual acting anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131), European Journal of Medicinal Chemistry, 2018, 156, 344-367
Cas no 89245-35-2 (2-(4-Bromo-1H-indol-3-yl)acetonitrile)
2-(4-Bromo-1H-indol-3-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-3-acetonitrile,4-bromo-
- 2-(4-Bromo-3-indolyl)acetonitrile
- 2-(4-bromo-1H-indol-3-yl)acetonitrile
- 4-bromo-1H-Indole-3-acetonitrile
- (4-Bromo-1H-indol-3-yl)-acetonitrile
- (4-bromoindol-3-yl)acetonitrile
- 1H-Indole-3-acetonitrile,4-bromo
- 4-bromo-3-indoleacetonitrile
- 4-bromoindole-3-acetonitrile
- 1H-Indole-3-acetonitrile, 4-bromo-
- (4-Bromo-1H-indol-3-yl)acetonitrile
- 5224AJ
- FCH1394884
- TRA0067107
- AK208983
- 4-Bromo-1H-indole-3-acetonitrile (ACI)
- Z1269165311
- MFCD09880076
- AC1409
- DTXSID10452213
- SY031154
- SCHEMBL3563873
- AKOS017553040
- EN300-118528
- DB-019432
- 89245-35-2
- DS-10183
- 2-(4-Bromo-1H-indol-3-yl)acetonitrile
-
- MDL: MFCD09880076
- Inchi: 1S/C10H7BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2
- InChI Key: CGFUOBNYUICDPH-UHFFFAOYSA-N
- SMILES: N#CCC1C2C(=CC=CC=2Br)NC=1
Computed Properties
- Exact Mass: 233.97900
- Monoisotopic Mass: 233.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 39.6
Experimental Properties
- Density: 1.629
- Boiling Point: 427.5℃/760mmHg
- Flash Point: 212.3°C
- Refractive Index: 1.698
- PSA: 39.58000
- LogP: 2.99648
2-(4-Bromo-1H-indol-3-yl)acetonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
2-(4-Bromo-1H-indol-3-yl)acetonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Bromo-1H-indol-3-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853012-1g |
2-(4-Bromo-3-indolyl)acetonitrile |
89245-35-2 | 95% | 1g |
898.20 | 2021-05-17 | |
| Chemenu | CM235997-1g |
2-(4-Bromo-3-indolyl)acetonitrile |
89245-35-2 | 95% | 1g |
$153 | 2021-08-04 | |
| Chemenu | CM235997-5g |
2-(4-Bromo-3-indolyl)acetonitrile |
89245-35-2 | 95% | 5g |
$439 | 2021-08-04 | |
| TRC | B336478-50mg |
2-(4-Bromo-1H-indol-3-yl)acetonitrile |
89245-35-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B336478-100mg |
2-(4-Bromo-1H-indol-3-yl)acetonitrile |
89245-35-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B336478-500mg |
2-(4-Bromo-1H-indol-3-yl)acetonitrile |
89245-35-2 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Alichem | A199000327-5g |
4-Bromoindole-3-acetonitrile |
89245-35-2 | 98% | 5g |
$665.25 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JF621-250mg |
2-(4-Bromo-1H-indol-3-yl)acetonitrile |
89245-35-2 | 95+% | 250mg |
275CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JF621-100mg |
2-(4-Bromo-1H-indol-3-yl)acetonitrile |
89245-35-2 | 95+% | 100mg |
139CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JF621-1g |
2-(4-Bromo-1H-indol-3-yl)acetonitrile |
89245-35-2 | 95+% | 1g |
581.0CNY | 2021-07-13 |
2-(4-Bromo-1H-indol-3-yl)acetonitrile Production Method
Production Method 1
1.2 16 h, 55 °C
1.3 Reagents: Sodium chloride Catalysts: Sodium hydroxide Solvents: Water
Production Method 2
- Seco-C/D Ring Analogues of Ergot Alkaloids. Synthesis via Intramolecular Heck and Ring-Closing Metathesis Reactions, Organic Letters, 2003, 5(19), 3519-3521
Production Method 3
1.2 Solvents: Dimethylformamide , Water
- Applications of Vinylogous Mannich Reactions. Total Syntheses of the Ergot Alkaloids Rugulovasines A and B and Setoclavine, Journal of the American Chemical Society, 2001, 123(25), 5918-5924
Production Method 4
- The chemistry of indoles. XXIV. Syntheses of 3-indoleacetic acid and 3-indoleacetonitrile having a halo group and a carbon functional group at the 4-position, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3696-708
Production Method 5
1.2 Reagents: Potassium hydroxide Solvents: Water ; rt
1.3 Reagents: Methyl iodide Solvents: Ethanol ; 18 h, rt
1.4 Solvents: Dimethylformamide , Water ; 4 h, 70 °C
- Asymmetric Dearomatizing Fluoroamidation of Indole Derivatives with Dianionic Phase-Transfer Catalyst, Organic Letters, 2020, 22(14), 5656-5660
Production Method 6
- Influences of halogen atoms on indole-3-acetonitrile (IAN): Crystal structure and Hirshfeld surfaces analysis, Journal of Molecular Structure, 2014, 1076, 679-686
2-(4-Bromo-1H-indol-3-yl)acetonitrile Raw materials
- 4-Bromo-1H-indole
- 4-bromo-3-formylindole
- N,N-Dimethylmethyleneiminium Iodide
- 4-Bromogramine
- 1H-Indole-3-methanaminium, 4-bromo-N,N,N-trimethyl-, iodide (1:1)
2-(4-Bromo-1H-indol-3-yl)acetonitrile Preparation Products
2-(4-Bromo-1H-indol-3-yl)acetonitrile Suppliers
2-(4-Bromo-1H-indol-3-yl)acetonitrile Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-(4-Bromo-1H-indol-3-yl)acetonitrile
Introduction to 2-(4-Bromo-1H-indol-3-yl)acetonitrile (CAS No. 89245-35-2)
2-(4-Bromo-1H-indol-3-yl)acetonitrile, with the chemical identifier CAS No. 89245-35-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the indole derivatives family, which is well-known for its broad spectrum of biological activities and its role as a key intermediate in the synthesis of various bioactive molecules. The presence of both bromine and nitrile functional groups in its structure imparts unique reactivity, making it a valuable building block for further chemical modifications and drug discovery applications.
The indole core of 2-(4-Bromo-1H-indol-3-yl)acetonitrile is a privileged scaffold in medicinal chemistry, frequently explored for its potential in developing novel therapeutic agents. Indole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The bromine substituent at the 4-position of the indole ring enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are crucial for constructing more complex structures. Additionally, the nitrile group serves as a versatile handle for further functionalization, allowing chemists to introduce various pharmacophores or linkages that can modulate biological activity.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a pivotal role in numerous disease pathways. 2-(4-Bromo-1H-indol-3-yl)acetonitrile has emerged as a promising candidate in this area due to its ability to interact with specific PPIs through its indole moiety. Studies have demonstrated that indole derivatives can disrupt aberrant protein interactions involved in cancer progression, neurodegenerative diseases, and inflammatory disorders. The bromine atom on the indole ring provides a site for covalent or non-covalent binding interactions with target proteins, enhancing the compound's binding affinity and selectivity.
One of the most compelling aspects of 2-(4-Bromo-1H-indol-3-yl)acetonitrile is its utility as a key intermediate in the synthesis of more complex molecules with tailored biological activities. Researchers have leveraged this compound to develop novel scaffolds that exhibit potent activity against various disease targets. For instance, recent studies have shown that derivatives of this compound can inhibit kinases involved in tumor growth and metastasis. The nitrile group can be hydrolyzed to form an amide or carboxylic acid, allowing for further derivatization into peptidomimetics or other pharmacologically relevant structures.
The pharmaceutical industry has also recognized the potential of 2-(4-Bromo-1H-indol-3-yl)acetonitrile as a starting material for drug development. Its structural features make it an ideal candidate for structure-based drug design (SBDD), where computational methods are used to model how small molecules interact with biological targets at the atomic level. By understanding these interactions, chemists can optimize the properties of 2-(4-Bromo-1H-indol-3-yl)acetonitrile derivatives to improve their efficacy and reduce side effects. This approach has led to several promising candidates entering preclinical trials for conditions such as cancer, autoimmune diseases, and infectious disorders.
Advances in synthetic methodologies have further enhanced the accessibility and versatility of 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex indole derivatives with high regioselectivity and yield. These methods have opened up new avenues for exploring the pharmacological potential of indole-based compounds, including those derived from CAS No. 89245-35-2. The ability to rapidly modify and functionalize this scaffold allows researchers to quickly screen large libraries of compounds for biological activity, accelerating the drug discovery process.
The therapeutic applications of 2-(4-Bromo-1H-indol-3-yl)acetonitrile are not limited to oncology; it has also shown promise in other therapeutic areas. For example, researchers have investigated its potential as an antimicrobial agent against resistant bacterial strains. The unique structural features of indole derivatives can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, offering a new strategy against multidrug-resistant pathogens. Additionally, studies suggest that compounds derived from this scaffold may have neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion,CAS No. 89245-35-2, corresponding to 2-(4-Bromo-1H-indol-3-yiacetonitrile, represents a versatile and pharmacologically relevant compound with significant potential in drug discovery and development. Its structural features enable diverse chemical modifications and biological interactions, making it a valuable tool for researchers exploring new therapeutic strategies across multiple disease areas. As synthetic chemistry continues to evolve and our understanding of biological targets deepens,this compound is poised to play an increasingly important role in shaping the future of medicinal chemistry.
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